molecular formula C28H33NO5 B588911 N-Benzyl N-Demethyl Trimebutine CAS No. 1329834-94-7

N-Benzyl N-Demethyl Trimebutine

Cat. No.: B588911
CAS No.: 1329834-94-7
M. Wt: 463.574
InChI Key: FTABTAJMFUXTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl N-Demethyl Trimebutine” is a chemical compound with the molecular formula C28H33NO5 . It is used in neurological drugs and research .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 468.6 and a molecular formula of C28H28D5NO5 .

Scientific Research Applications

Analytical Methods for Determination

A study by El-Gindy et al. (2003) presents three methods for determining Trimebutine Maleate (TM) in the presence of its degradation products, including high-performance liquid chromatography (HPLC) and spectrophotometry, highlighting the importance of accurate measurement in research applications (El-Gindy, Emara, & Hadad, 2003).

Gastrointestinal Motility Modulation

Lee and Kim (2011) discuss Trimebutine's dual effects on colonic motility in guinea pigs, indicating its potential as a modulator of gastrointestinal motility. This suggests its utility in developing new prokinetic agents and further understanding of GI tract disorders (Lee & Kim, 2011).

Metabolite Kinetics

Research on the metabolite kinetics of Trimebutine to N-monodesmethyl Trimebutine in rats by Lee, Chang, & Koh (1998) elucidates the metabolic pathways and hepatic first-pass effect, providing insight into its pharmacokinetics and potential for targeted therapeutic applications (Lee, Chang, & Koh, 1998).

Anti-tumor Potential

A study by Fan et al. (2018) explores Trimebutine's effect on glioma cell apoptosis, suggesting a potential anti-tumor application. This indicates its possible utility beyond gastrointestinal uses, opening avenues for cancer research (Fan, Liu, Xue, Zhao, & Pan, 2018).

Properties

IUPAC Name

[2-[benzyl(methyl)amino]-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO5/c1-6-28(23-15-11-8-12-16-23,29(2)19-21-13-9-7-10-14-21)20-34-27(30)22-17-24(31-3)26(33-5)25(18-22)32-4/h7-18H,6,19-20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTABTAJMFUXTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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